molecular formula C18H17N3OS2 B2930013 Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797876-64-2

Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2930013
CAS No.: 1797876-64-2
M. Wt: 355.47
InChI Key: LFIZMWMLZHUTEY-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a benzothiadiazole core fused to a 7-phenyl-substituted 1,4-thiazepane ring via a methanone linker.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c22-18(14-6-7-15-16(12-14)20-24-19-15)21-9-8-17(23-11-10-21)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIZMWMLZHUTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is a compound that has garnered attention for its potential biological activities. This article consolidates findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole core linked to a thiazepane moiety. Its molecular formula is C21H18N4S2C_{21}H_{18}N_4S_2, and it possesses unique electronic properties due to the presence of both thiadiazole and thiazepane rings.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
BTD1E. coli32 µg/mL
BTD2S. aureus16 µg/mL
BTD3C. albicans64 µg/mL

2. Anticancer Potential

The anticancer activity of benzo[c][1,2,5]thiadiazole derivatives has been explored in several studies. These compounds have been shown to induce apoptosis in cancer cells through various pathways including caspase activation and mitochondrial dysfunction.

Case Study:
In a study involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 12 µM after 48 hours of treatment. The mechanism was attributed to the activation of the p53 pathway leading to cell cycle arrest.

3. Neuroprotective Effects

Emerging research highlights the neuroprotective effects of benzo[c][1,2,5]thiadiazole derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds have been shown to inhibit monoamine oxidase (MAO) activity, which is crucial for regulating neurotransmitter levels in the brain.

CompoundMAO-B Inhibition (%)IC50 (µM)
BTD475%10
BTD580%8

4. Anti-inflammatory Properties

The anti-inflammatory potential of these compounds has also been investigated. They were found to inhibit pro-inflammatory cytokines in vitro, suggesting their use in treating conditions characterized by chronic inflammation.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound acts as an inhibitor for enzymes like MAO and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases.
  • Cell Cycle Modulation: It influences cell cycle progression by activating tumor suppressor genes such as p53.

Comparison with Similar Compounds

Comparison with Boron-Based Benzo[c][1,2,5]oxadiazoles/Thiadiazoles

Boron-containing analogs, such as those synthesized by Das et al. (2023), replace the thiazepane group with boron-based substituents (e.g., aryltrifluoroborate salts). Key differences include:

Property Target Compound Boron-Based Analog (e.g., from )
Core Structure Benzothiadiazole + thiazepane Benzothiadiazole/oxadiazole + boron substituent
Molecular Flexibility High (due to thiazepane) Moderate (rigid boron-aryl group)
Electronic Effects Electron-deficient (thiadiazole) Enhanced electrophilicity (boron)
Bioactivity Not reported Hypoxia inhibition (anticancer potential)

The absence of boron in the target compound may reduce its electrophilic reactivity but improve metabolic stability .

Comparison with Benzo[c][1,2,5]thiadiazole Derivatives (DTCPB, DTCTB)

Derivatives like DTCPB and DTCTB (from ) retain the benzothiadiazole core but feature carbonitrile and diarylamino substituents. These modifications enhance charge transport properties, making them suitable for optoelectronics.

Property Target Compound DTCPB/DTCTB ()
Substituents Thiazepane + phenyl Carbonitrile + diarylamino/thiophene
Molecular Weight ~350–400 (estimated) ~400–450 (DTCPB: C26H18N4S)
Application Undefined (structural flexibility) Optoelectronic materials
Solubility Likely moderate (thiazepane) Low (planar, rigid structure)

The methanone-thiazepane linkage in the target compound may offer better solubility than DTCPB/DTCTB, which prioritize π-conjugation for electronic applications .

Comparison with Thiazepane-Containing Analogs

The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone () shares the 7-phenyl-thiazepane moiety but replaces benzothiadiazole with a methylthiazole group.

Property Target Compound Thiazole-Thiazepane Analog ()
Aromatic Core Benzothiadiazole Methylthiazole
Molecular Formula C17H16N3OS2 (estimated) C16H18N2O3S2
Functional Groups Methanone linker Methanone + sulfone
Potential Use Flexible scaffold for drug design Undisclosed (structural studies)

The benzothiadiazole core in the target compound provides stronger electron-withdrawing effects compared to the methylthiazole analog, which could influence binding to biological targets .

Comparison with Historical Thiadiazole Syntheses

Older syntheses of 1,2,3-thiadiazoles (e.g., 4-phenyl-5-aryloxy-1,2,3-thiadiazoles from ) highlight methodological differences. These compounds lack the thiazepane ring and focus on aryloxy/thio substituents, limiting conformational flexibility compared to the target compound.

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